

## Application Notes and Protocols for In Vivo Studies of SRI-31142

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B610991   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SRI-31142** is a novel investigational compound initially identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Allosteric modulators of DAT are of significant interest as potential pharmacotherapies for substance use disorders, particularly for cocaine addiction. These compounds offer a different mechanism of action compared to traditional competitive inhibitors, which may lead to a more favorable pharmacological profile with a lower risk of abuse potential.

This document provides detailed protocols for the in vivo evaluation of **SRI-31142** in preclinical rodent models. The methodologies outlined are based on published studies and are intended to guide researchers in assessing the behavioral, neurochemical, and pharmacokinetic properties of this compound.

Important Note on Mechanism of Action: While initially characterized as a putative allosteric DAT inhibitor, in vivo research has suggested that **SRI-31142** may attenuate the effects of cocaine through a non-DAT-mediated mechanism[1][2]. Researchers should consider this ambiguity when designing and interpreting studies with this compound.

## **Quantitative Data Summary**

The following tables summarize key in vitro and in vivo data for **SRI-31142**.



Table 1: In Vitro Binding and Uptake Inhibition

| Target                                     | Assay                            | Species                       | IC50 / Ki<br>(nM) | Efficacy             | Reference |
|--------------------------------------------|----------------------------------|-------------------------------|-------------------|----------------------|-----------|
| Dopamine<br>Transporter<br>(DAT)           | [³H]WIN3542<br>8 Binding         | Rat                           | >1000             | -                    | [1]       |
| Dopamine<br>Transporter<br>(DAT)           | [³H]Dopamine<br>Uptake           | Rat Brain<br>Synaptosome<br>s | 2.3 ± 0.4         | Partial<br>Inhibitor | [3]       |
| Serotonin<br>Transporter<br>(SERT)         | [³H]Serotonin<br>Uptake          | Rat Brain<br>Synaptosome<br>s | -                 | Partial<br>Inhibitor | [1]       |
| Norepinephri<br>ne<br>Transporter<br>(NET) | [³H]Norepine<br>phrine<br>Uptake | Rat Brain<br>Synaptosome<br>s | -                 | Partial<br>Inhibitor |           |

Table 2: In Vivo Behavioral and Neurochemical Effects in Rats



| Assay                                              | SRI-31142<br>Dose (mg/kg,<br>i.p.) | Effect                                                  | In<br>Combination<br>with Cocaine<br>(10 mg/kg, i.p.)                      | Reference    |
|----------------------------------------------------|------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------|--------------|
| Intracranial Self-<br>Stimulation<br>(ICSS)        | 1.0 - 10                           | Decreased ICSS                                          | Blocked cocaine-<br>induced<br>increases in<br>ICSS                        |              |
| In Vivo<br>Microdialysis<br>(Nucleus<br>Accumbens) | 10                                 | Decreased<br>extracellular<br>dopamine and<br>serotonin | Blocked cocaine- induced increases in extracellular dopamine and serotonin | <del>-</del> |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter         | Value            | Reference |
|-------------------|------------------|-----------|
| Brain Penetration | Low but adequate |           |

# **Experimental Protocols**Intracranial Self-Stimulation (ICSS)

Objective: To assess the abuse potential of **SRI-31142** and its ability to modulate the rewarding effects of cocaine.

Animal Model: Male Sprague-Dawley rats, surgically implanted with a stimulating electrode in the medial forebrain bundle.

#### Protocol:

• Surgery: Anesthetize rats and stereotaxically implant a monopolar electrode in the medial forebrain bundle. Allow a one-week recovery period.



- Training: Train rats in operant conditioning chambers to respond (e.g., press a lever) for electrical brain stimulation. Establish a stable baseline of responding.
- Drug Administration:
  - Dissolve SRI-31142 in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
  - Administer SRI-31142 (1.0, 3.2, and 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the ICSS session.
  - For interaction studies, administer SRI-31142 30 minutes prior to an injection of cocaine (10 mg/kg, i.p.), which is given immediately before the ICSS session.
- Data Collection: Record the rate of responding for brain stimulation throughout the session.
- Data Analysis: Analyze the data to determine the effect of SRI-31142 on the frequency-rate function of ICSS. A leftward shift in the curve is indicative of abuse potential, while a rightward shift or a decrease in maximal response rate suggests a reduction in reward.

### In Vivo Microdialysis

Objective: To measure the effect of **SRI-31142** on extracellular levels of dopamine and serotonin in the nucleus accumbens (NAc), a key brain region in the reward pathway.

Animal Model: Male Sprague-Dawley rats.

#### Protocol:

- Surgery: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the NAc. Allow a 24-48 hour recovery period.
- Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).



- Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
- Drug Administration:
  - Administer SRI-31142 (10 mg/kg, i.p.).
  - For interaction studies, administer SRI-31142 30 minutes prior to cocaine (10 mg/kg, i.p.).
- Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-injection.
- Neurochemical Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

## **Locomotor Activity**

Objective: To assess the effect of **SRI-31142** on spontaneous and stimulant-induced locomotor activity.

Animal Model: Male Sprague-Dawley rats.

#### Protocol:

- Habituation: Place rats individually in open-field activity chambers and allow them to habituate for at least 30 minutes.
- Drug Administration:
  - Administer SRI-31142 (1.0, 3.2, and 10 mg/kg, i.p.) or vehicle.
  - For interaction studies, administer SRI-31142 30 minutes prior to a psychostimulant such as cocaine (10 mg/kg, i.p.) or amphetamine.



- Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a period of 60-120 minutes post-injection.
- Data Analysis: Analyze the total locomotor activity counts or distance traveled in specified time bins.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: Putative signaling pathway of SRI-31142.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand SRI-31142 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of SRI-31142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#sri-31142-experimental-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com